4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1311279-04-5
VCID: VC2710746
InChI: InChI=1S/C18H15F3N4O/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-4-11(8-12)14-6-7-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26)
SMILES: CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=O)N3)C(F)(F)F
Molecular Formula: C18H15F3N4O
Molecular Weight: 360.3 g/mol

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol

CAS No.: 1311279-04-5

Cat. No.: VC2710746

Molecular Formula: C18H15F3N4O

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol - 1311279-04-5

Specification

CAS No. 1311279-04-5
Molecular Formula C18H15F3N4O
Molecular Weight 360.3 g/mol
IUPAC Name 6-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidin-2-one
Standard InChI InChI=1S/C18H15F3N4O/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-4-11(8-12)14-6-7-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26)
Standard InChI Key HARHPEWWQSLQCN-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=O)N3)C(F)(F)F
Canonical SMILES CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=O)N3)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

PropertyValue
Molecular FormulaC18H15F3N4O
Molecular Weight360.34165 g/mol
CAS Number1311279-04-5
MDL NumberMFCD19981401
Physical AppearanceNot specified in source
Purity≥95%
Stock Availability2-3 weeks

Synthesis and Preparation

Related Synthetic Methodologies

Examining closely related synthetic procedures provides insight into potential methods for preparing this specific compound. For instance, the general procedure described for related heterocyclic compounds involves the use of palladium catalysts such as chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2) in cross-coupling reactions . These reactions typically employ conditions including potassium phosphate as a base, and solvent systems consisting of 1,4-dioxane and water, with reactions conducted at elevated temperatures (approximately 95°C) .

The preparation of related compounds featuring trifluoromethyl substituents on heterocyclic rings, such as 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, has been documented using boronic acid pinacol esters as coupling partners . Post-reaction workup typically involves acid-base extraction followed by chromatographic purification. These methodologies could potentially be adapted for the synthesis of 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol with appropriate modifications to accommodate its specific structural features.

Applications and Research Significance

Research Context

The research context for 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol appears to be primarily in the domain of medicinal chemistry and drug discovery. Its commercial availability with a stated purity of 95%+ suggests its use as a research chemical or potential building block in pharmaceutical development . The compound may serve as an intermediate in drug discovery programs, a tool compound for investigating specific biological pathways, or as a structural template for developing structure-activity relationships in medicinal chemistry efforts.

In contemporary drug discovery, compounds with similar structural features are often explored in fragment-based drug design approaches, where core scaffolds are modified systematically to optimize potency, selectivity, and pharmacokinetic properties. The presence of this compound in chemical catalogs indicates its potential utility in such research contexts, though specific published research applications remain to be fully elucidated in the scientific literature.

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